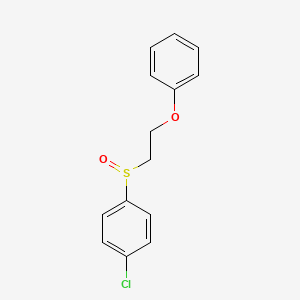

![molecular formula C14H12Cl2N2O3 B2748813 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 478259-77-7](/img/structure/B2748813.png)

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .Aplicaciones Científicas De Investigación

Photoassisted Fenton Reaction for Pesticide Decomposition

The study by Pignatello and Sun (1995) on the complete oxidation of pesticides like metolachlor and methyl parathion in water demonstrates the utility of photoassisted Fenton reactions. This method effectively decomposes pesticides into harmless end products such as HCl, inorganic nitrogen, and CO2, highlighting the potential for environmental remediation applications (Pignatello & Sun, 1995).

Ruthenium Catalyzed Reduction of Nitroarenes

Watanabe et al. (1984) explored the reduction of various nitroarenes, including those with chloro, methyl, or methoxy substituents, using formic acid and a ruthenium catalyst. This process yields aminoarenes with high conversion and selectivity, suggesting applications in synthetic chemistry and pharmaceuticals (Watanabe et al., 1984).

Synthetic Methodologies and Characterization

Khalid et al. (2020) reported on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, utilizing various spectroscopic techniques. This study demonstrates the importance of synthetic and analytical chemistry in creating and identifying complex organic compounds, which could be relevant for materials science and medicinal chemistry applications (Khalid et al., 2020).

Anticonvulsant and Neurotoxic Properties of Phthalimide Derivatives

Vamecq et al. (2000) synthesized and evaluated a series of phthalimide derivatives for anticonvulsant and neurotoxic properties. This research underscores the potential of chemically modified compounds in drug discovery, particularly for neurological conditions (Vamecq et al., 2000).

Corrosion Inhibition

Prabhu et al. (2008) studied the inhibition effect of certain Schiff bases on mild steel corrosion in hydrochloric acid solution. This work highlights the application of organic compounds in materials science, specifically in protecting metals against corrosion (Prabhu et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-21-14-5-2-9(6-11(14)16)8-17-12-4-3-10(15)7-13(12)18(19)20/h2-7,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUBTYSRLSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)